molecular formula C6H5ClNO3S- B243515 4-Amino-3-chlorobenzenesulfonate

4-Amino-3-chlorobenzenesulfonate

Cat. No.: B243515
M. Wt: 206.63 g/mol
InChI Key: NEECEUZBAHTVIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-chlorobenzenesulfonate is a benzenesulfonate derivative featuring an amino (-NH₂) group at the 4-position and a chlorine atom at the 3-position on the aromatic ring. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing sulfonate group and the positional arrangement of substituents, which can modulate its interactions in biological or synthetic systems.

Properties

Molecular Formula

C6H5ClNO3S-

Molecular Weight

206.63 g/mol

IUPAC Name

4-amino-3-chlorobenzenesulfonate

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11)/p-1

InChI Key

NEECEUZBAHTVIN-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituent Positions

2-Amino-3-chlorobenzoic Acid
  • Structure: Features a carboxylic acid (-COOH) group instead of sulfonate, with amino and chlorine at positions 2 and 3, respectively.
  • Key Differences : The carboxylic acid group enhances acidity compared to sulfonate, making it more reactive in proton-transfer reactions. This compound is commonly used as a substrate analogue in enzymatic studies .
4-Amino-6-chlorotoluene-3-sulphonic Acid
  • Structure: Incorporates a methyl group (from toluene) at position 5, with amino and chlorine at positions 4 and 5.
  • This compound is employed in dye synthesis and industrial intermediates .
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide
  • Structure : Substitutes the sulfonate with a sulfonamide (-SO₂NH-) group and adds a cyclopentyl moiety.
  • Key Differences : The sulfonamide group enhances hydrogen-bonding capacity, while the cyclopentyl group introduces steric bulk. Such modifications are typical in pharmaceutical intermediates (e.g., antibiotics) to optimize target binding .

Functional Group Variations

4-Amino-3-ammoniobenzenesulfonate
  • Structure: Includes an ammonio (-NH₃⁺) group in addition to the amino and sulfonate groups.
  • Key Differences : The ammonio group introduces a positive charge, enhancing ionic interactions in crystal lattices. Structural studies reveal this compound forms hydrogen-bonded networks, influencing its crystallographic packing .
4-Nitrobenzylamine (Analogous Nitro Derivative)
  • Structure: Replaces the amino group with nitro (-NO₂) and lacks sulfonate.
  • Key Differences : The nitro group is strongly electron-withdrawing, reducing basicity and altering redox properties. Such derivatives are precursors in amine synthesis via reduction reactions .

Data Table: Structural and Functional Comparisons

Compound Name Substituent Positions Functional Groups Key Properties/Applications Reference
4-Amino-3-chlorobenzenesulfonate 4-NH₂, 3-Cl, 1-SO₃⁻ Sulfonate, amino, chloro Aqueous solubility; enzymatic studies [1]
2-Amino-3-chlorobenzoic Acid 2-NH₂, 3-Cl, 1-COOH Carboxylic acid, amino, chloro High acidity; substrate analogue [1]
4-Amino-6-chlorotoluene-3-sulphonic Acid 4-NH₂, 6-Cl, 3-SO₃H, 5-CH₃ Sulfonic acid, methyl, amino, chloro Dye intermediate; hydrophobic [4]
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide 3-NH₂, 4-Cl, 1-SO₂NH-C₅H₉ Sulfonamide, cyclopentyl, amino, chloro Pharmaceutical intermediate [3]
4-Amino-3-ammoniobenzenesulfonate 4-NH₂, 3-NH₃⁺, 1-SO₃⁻ Sulfonate, ammonio, amino Ionic crystals; hydrogen bonding [2]

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